molecular formula C23H22ClN3O5S B296828 N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide

N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide

Cat. No. B296828
M. Wt: 488 g/mol
InChI Key: XCEVXSCPTXNHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide, also known as N-(4-acetylamino-2-chloro-5-methoxyphenyl)-N-(3-chloro-4-methoxyphenyl)sulfonylacetamide or ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a critical role in the regulation of cellular processes, including gene expression, protein degradation, and cytoskeleton organization. ACY-1215 has shown promising results in preclinical studies as a potential treatment for various cancers, neurodegenerative diseases, and autoimmune disorders.

Mechanism of Action

ACY-1215 works by inhibiting the activity of HDAC6, which is involved in the regulation of cellular processes such as protein degradation and cytoskeleton organization. By inhibiting HDAC6, ACY-1215 leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, which ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
ACY-1215 has been shown to induce cell death in cancer cells through a variety of mechanisms, including the activation of the unfolded protein response, the inhibition of the chaperone protein Hsp90, and the disruption of the microtubule network.
In addition, ACY-1215 has been shown to improve cognitive function and reduce the accumulation of toxic proteins in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ACY-1215 is its specificity for HDAC6, which reduces the potential for off-target effects. In addition, ACY-1215 has shown promising results in preclinical studies as a potential treatment for various diseases.
However, one limitation of ACY-1215 is its poor solubility, which can make it difficult to administer in vivo. In addition, the long-term effects of ACY-1215 on normal cells and tissues are not yet fully understood.

Future Directions

There are several potential future directions for research on ACY-1215. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of the drug.
In addition, further studies are needed to fully understand the long-term effects of ACY-1215 on normal cells and tissues. This will be important for the development of safe and effective therapeutic strategies.
Finally, there is potential for the use of ACY-1215 in combination with other drugs or therapies to enhance its efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of ACY-1215 involves a multi-step process that includes the reaction of 4-acetylaniline with 2-chloro-5-methoxybenzoic acid to form N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide(4-acetylamino-2-chloro-5-methoxyphenyl) anthranilic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-chloro-4-methoxyaniline to form ACY-1215.

Scientific Research Applications

ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, ACY-1215 has shown promising results in the treatment of multiple myeloma, a type of blood cancer. It has been shown to induce cell death in multiple myeloma cells and to enhance the activity of other anti-cancer drugs.
In addition, ACY-1215 has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and reduce the accumulation of toxic proteins in animal models of these diseases.

properties

Molecular Formula

C23H22ClN3O5S

Molecular Weight

488 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetamide

InChI

InChI=1S/C23H22ClN3O5S/c1-16(28)25-17-8-10-18(11-9-17)26-23(29)15-27(19-12-13-22(32-2)21(24)14-19)33(30,31)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

XCEVXSCPTXNHGZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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